molecular formula C8H10N4O B1490407 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098056-96-1

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1490407
CAS No.: 2098056-96-1
M. Wt: 178.19 g/mol
InChI Key: YDXFIYAYFNTOOC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic organic compound characterized by its imidazo[1,2-b]pyrazole core structure with an ethyl group at the 1-position and a carboxamide group at the 7-position. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of ethylamine with a suitable pyrazole derivative. This is followed by cyclization under acidic conditions to form the imidazo[1,2-b]pyrazole core.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance sustainability and reduce waste.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.

  • Substitution: Substitution reactions at various positions of the imidazo[1,2-b]pyrazole core can be achieved using different reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Substituted imidazo[1,2-b]pyrazoles with different functional groups.

Biochemical Analysis

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance or inhibit enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as ERK and Akt, which are crucial for cell survival and proliferation . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell survival and proliferation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity .

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Imidazole

  • Pyrazole

  • Benzimidazole

  • Indazole

Uniqueness: 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is distinguished by its specific structural features, which confer unique chemical and biological properties compared to other imidazole derivatives

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-11-3-4-12-8(11)6(5-10-12)7(9)13/h3-5H,2H2,1H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXFIYAYFNTOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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